molecular formula C9H11ClO B3054092 1-(1-Chloroethyl)-3-methoxybenzene CAS No. 58114-05-9

1-(1-Chloroethyl)-3-methoxybenzene

Cat. No. B3054092
CAS RN: 58114-05-9
M. Wt: 170.63 g/mol
InChI Key: YOANFEVQVLUDDA-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-3-methoxybenzene, also known as 1-Chloroethyl-3-methoxybenzene or CMMB, is an organic compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments. CMMB is a colorless, volatile liquid with a pungent odor. It is an alkyl halide, consisting of a single chlorine atom attached to an ethyl group, with a methoxy group attached to a benzene ring. It is an important reagent in organic synthesis and is used in a variety of applications, including the synthesis of drugs and other compounds.

Scientific Research Applications

Electrochemical Reduction and Environmental Pollutants

1-(1-Chloroethyl)-3-methoxybenzene, a derivative of methoxybenzene, has been studied in the context of electrochemical reduction. McGuire et al. (2016) investigated the electrochemical reduction of methoxychlor, a pesticide closely related to methoxybenzene, at carbon and silver cathodes. They found that this process leads to the cleavage of carbon-chlorine bonds and helps in understanding the behavior of environmental pollutants (McGuire & Peters, 2016). Additionally, another study by McGuire et al. (2016) focused on the catalytic reduction of methoxychlor using nickel(I) salen, contributing to the understanding of environmental pollutant processing (McGuire, Hansen, Karty & Peters, 2016).

Atmospheric and Environmental Studies

Methoxybenzene compounds, including its derivatives, have been studied for their environmental impact. For example, Seitz & Ram (2000) discovered that volatile methoxybenzene compounds, which may include derivatives like 1-(1-Chloroethyl)-3-methoxybenzene, were found in off-odor grains and could indicate environmental contamination (Seitz & Ram, 2000). In another study, Führer & Ballschmiter (1998) analyzed bromochloromethoxybenzenes in the marine troposphere, highlighting the mixed biogenic and anthropogenic origin of such compounds (Führer & Ballschmiter, 1998).

Chemical Synthesis and Reactions

In the field of chemical synthesis, the kinetics of reactions involving methoxybenzene derivatives are of interest. Wang et al. (2010) studied the kinetics of reactions between trichlorobenzene and sodium methoxide, which is relevant to understanding the behavior of methoxybenzene derivatives in various chemical processes (Wang, Liu, Zhu & Jing, 2010).

Molecular Structure Studies

The molecular structure of derivatives like 1-(1-Chloroethyl)-3-methoxybenzene is also a subject of research. Harder et al. (1989) investigated the structure of 1-lithio-2-methoxybenzene, providing insights into the structural characteristics of such compounds (Harder, Boersma, Brandsma, Mier & Kanters, 1989).

Future Directions

The future directions of research involving these compounds could involve exploring their reactivity with other compounds, their potential uses in pharmaceuticals or materials science, and their environmental impact.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of a specific compound, more detailed information or studies would be needed. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(1-chloroethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOANFEVQVLUDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511730
Record name 1-(1-Chloroethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-3-methoxybenzene

CAS RN

58114-05-9
Record name 1-(1-Chloroethyl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-chloroethyl)-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a solution of 152.1 g (1 mol) of 1-(3'-methoxyphenyl)-ethan-1-ol in 750 ml petroleum ether, one introduces hydrogen chloride during ice cooling until water separation is completed. The organic phase is then washed with ice-cold water, dried and the petroleum ether is removed in vacuo. The thermo-labile residue is used without any further purification.
Quantity
152.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TJ DeLano, SE Reisman - authors.library.caltech.edu
Unless otherwise stated, reactions were performed under a N2 atmosphere using freshly dried solvents. Tetrahydrofuran (THF), diethyl ether (Et2O), methylene chloride (CH2Cl2), …
Number of citations: 0 authors.library.caltech.edu
TJ DeLano - 2022 - search.proquest.com
Asymmetric cross-coupling reactions have emerged in recent decades as powerful tools for the formation of valuable carbon–carbon bonds in the synthesis of enantioenriched small …
Number of citations: 0 search.proquest.com
P Jia, R Sheng, J Zhang, L Fang, Q He, B Yang… - European Journal of …, 2009 - Elsevier
A new series of galanthamine derivatives have been designed, synthesized and evaluated as acetylcholinesterase inhibitors. All of the new compounds prepared showed high AChE …
Number of citations: 81 www.sciencedirect.com

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